1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-
Description
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is a synthetic amino alcohol derivative characterized by a 1,3-propanediol backbone substituted with an amino group and a phenethyl moiety bearing a tridecyl (C₁₃) alkyl chain at the para position of the phenyl ring . This compound belongs to a broader class of 2-amino-1,3-propanediol derivatives, which are structurally related to the immunosuppressant drug fingolimod (FTY-720). Its unique structure confers distinct physicochemical and pharmacological properties, particularly in modulating sphingosine-1-phosphate (S1P) receptors, a mechanism critical in immunomodulation .
Properties
CAS No. |
748121-24-6 |
|---|---|
Molecular Formula |
C24H43NO2 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
2-amino-2-[2-(4-tridecylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C24H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-14-16-23(17-15-22)18-19-24(25,20-26)21-27/h14-17,26-27H,2-13,18-21,25H2,1H3 |
InChI Key |
WGZUNRNJZJIWIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phenylalkyl Precursors
The most widely documented method involves the introduction of the 4-tridecylphenyl ethyl group via Friedel-Crafts alkylation or nucleophilic substitution. As described in EP0627406B1, the synthesis begins with the formation of a phenylalkyl bromide intermediate:
$$
\text{4-Tridecylphenol} + \text{1,2-dibromoethane} \xrightarrow{\text{AlCl}3} \text{2-(4-Tridecylphenyl)ethyl bromide}
$$
This intermediate undergoes nucleophilic substitution with 2-nitro-1,3-propanediol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide):
$$
\text{2-Nitro-1,3-propanediol} + \text{2-(4-Tridecylphenyl)ethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Nitro-2-[2-(4-tridecylphenyl)ethyl]-1,3-propanediol}
$$
Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:
$$
\text{2-Nitro intermediate} \xrightarrow{\text{H}2, \text{Pd-C}} \text{2-Amino-2-[2-(4-tridecylphenyl)ethyl]-1,3-propanediol}
$$
Key Parameters :
Reductive Amination of Keto Intermediates
Alternative approaches utilize reductive amination of 2-oxo-1,3-propanediol derivatives. US20040248988A1 discloses the condensation of 2-oxo-1,3-propanediol with 2-(4-tridecylphenyl)ethylamine under acidic conditions, followed by sodium borohydride reduction:
$$
\text{2-Oxo-1,3-propanediol} + \text{2-(4-Tridecylphenyl)ethylamine} \xrightarrow{\text{HCl}} \text{Imine intermediate} \xrightarrow{\text{NaBH}_4} \text{Target compound}
$$
Advantages :
- Avoids nitro group handling.
- Higher functional group tolerance (e.g., stability in presence of ethers).
Limitations :
Hydrolysis of Nitrile Derivatives
ES2964891T3 outlines a two-step process starting with 2-cyano-1,3-propanediol:
- Alkylation :
$$
\text{2-Cyano-1,3-propanediol} + \text{2-(4-Tridecylphenyl)ethyl bromide} \xrightarrow{\text{NaOH}} \text{2-Cyano-2-[2-(4-tridecylphenyl)ethyl]-1,3-propanediol}
$$ - Hydrolysis :
$$
\text{Cyano intermediate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Amino-2-[2-(4-tridecylphenyl)ethyl]-1,3-propanediol hydrochloride} \xrightarrow{\text{NaOH}} \text{Free base}
$$
Optimization Notes :
- Hydrolysis at 60°C for 12 hours achieves >95% conversion.
- Neutralization with NaOH precipitates the free amine, simplifying isolation.
Industrial-Scale Purification Strategies
Solvent Extraction
US7056439B2 details the use of hexanol or methyl isobutyl ketone (MIBK) for extracting 1,3-propanediol derivatives from aqueous reaction mixtures:
- Partition Coefficients :
| Solvent | Partition Coefficient (K) |
|---|---|
| Hexanol | 3.8 |
| MIBK | 2.5 |
Distillation and Crystallization
For high-purity requirements (>99.5%), EP1635803A1 recommends fractional distillation followed by recrystallization:
- Distillation :
- Boiling point: 210–215°C at 1 atm.
- Packed column with 15 theoretical stages.
- Crystallization :
Challenges and Mitigation Strategies
Steric Hindrance in Alkylation
The bulky 4-tridecylphenyl group impedes nucleophilic substitution. Solutions include:
Byproduct Formation
Common byproducts (e.g., 3,3'-oxybis-1-propanol) are minimized by:
- Low-Temperature Hydrogenation : Prevents etherification.
- Inert Atmosphere : Nitrogen or argon reduces oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Alkylation/Hydrogenation | 61 | 98.5 | 220 |
| Reductive Amination | 58 | 97.2 | 290 |
| Nitrile Hydrolysis | 67 | 99.1 | 195 |
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in Alkyl Chain Length
The compound’s defining feature is the 4-tridecylphenyl group. Similar analogs vary in alkyl chain length, which directly impacts lipophilicity, receptor binding affinity, and pharmacokinetics. Key analogs include:
*Estimated based on structural analogs.
Impact of Alkyl Chain Length :
- Lipophilicity : Longer chains (e.g., C₁₃ vs. C₈) increase logP values, enhancing tissue distribution but reducing aqueous solubility .
- Pharmacokinetics : FTY-720 (C₈) has a terminal elimination half-life of 89–157 hours due to extensive tissue binding . The tridecyl analog (C₁₃) is hypothesized to exhibit even longer half-life but may face formulation challenges due to poor solubility.
- Receptor Binding : Optimal chain length (C₈–C₁₂) balances S1P receptor affinity and drug-likeness. Excessively long chains (e.g., C₁₃–C₁₄) may reduce receptor specificity .
Comparison with Aromatic Substitution Variants
Other analogs modify the phenyl ring’s substituents, altering electronic and steric properties:
Functional Implications :
- Electron-Withdrawing Groups (e.g., -Cl) : May stabilize the molecule but reduce membrane permeability.
- Bulkier Substituents (e.g., benzyloxy) : Improve receptor interaction but complicate synthetic scalability .
Comparison with Non-Aromatic Amino Diols
Non-aromatic analogs, such as tris(hydroxymethyl)aminomethane (TRIS) and 2-amino-2-methyl-1-propanol, lack the phenethyl group, resulting in distinct applications:
Divergent Bioactivity: The phenethyl group in 1,3-propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is critical for S1P receptor engagement, a feature absent in non-aromatic analogs .
Key Challenges :
- Purification: Longer alkyl chains increase crystallization difficulty, necessitating optimized solvents (e.g., ethanol/ethyl acetate mixtures) .
- Scalability : High molecular weight and lipophilicity complicate large-scale synthesis compared to FTY-720 .
Biological Activity
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- (CAS No. 748121-24-6) is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and material sciences. This compound features a unique structure that includes an amino group and a long alkyl chain, which enhances its hydrophobic properties and potential interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 377.6 g/mol. Its structure includes a tridecylphenyl moiety that contributes to its hydrophobic characteristics, making it suitable for various applications in drug formulation and delivery systems.
Biological Activity
Research indicates that compounds with structural similarities to 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- can modulate S1P (sphingosine-1-phosphate) receptors. These receptors are involved in several physiological processes, including:
- Cell proliferation
- Angiogenesis
- Neural cell morphology
- Tumor cell invasiveness
The modulation of S1P receptors by this compound suggests potential therapeutic applications in treating various conditions such as pain and inflammation.
The biological activity of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is primarily attributed to its ability to interact with S1P receptors. These interactions can lead to:
- Inhibition of adenylate cyclase activity : This results in decreased cellular levels of cyclic AMP (cAMP), influencing numerous signaling pathways.
- Alteration of cellular localization : Changes in the localization of key proteins involved in cell signaling can enhance or inhibit specific cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fingolimod | CHNO | Approved for multiple sclerosis; acts on S1P receptors. |
| 2-Amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol | CHNO | Similar structure; used as an impurity reference in pharmaceuticals. |
| 2-Amino-1,3-propanediol | CHNO | Simpler structure; primarily used in laboratory settings. |
The long hydrophobic side chain of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- enhances its pharmacokinetic properties compared to simpler analogs.
Case Studies and Research Findings
Several studies have examined the biological activity and therapeutic potential of this compound:
- Pain Management : A study highlighted the efficacy of S1P receptor modulators in pain management, suggesting that compounds like 1,3-Propanediol derivatives could provide effective analgesic properties with fewer side effects compared to traditional analgesics .
- Cancer Research : Research indicates that S1P receptor modulation may influence tumor cell behavior, including proliferation and invasion. The unique structure of this compound may enhance its effectiveness as an anti-cancer agent .
- Neuroprotection : Investigations into the neuroprotective properties of S1P receptor modulators have shown promise for treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be beneficial in developing therapies for conditions like multiple sclerosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
